molecular formula C15H14ClNO4 B4676404 methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate

methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate

Cat. No. B4676404
M. Wt: 307.73 g/mol
InChI Key: BDUZYYBHBSMLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate, also known as Methyl 4-chloro-2-[(2,4-dimethyl-3-oxo-1,3-dihydro-2H-furo[3,4-c]pyridin-6-yl)amino]benzoate, is a chemical compound that is commonly used in scientific research. This compound belongs to the class of benzoates and is known for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate is not fully understood. However, it is known to inhibit the activity of certain enzymes, which are involved in various biological processes. This inhibition can lead to the disruption of these processes, which can have a significant impact on the overall function of the organism.
Biochemical and Physiological Effects
methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate has been shown to have various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have a significant impact on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the biochemical pathways involved in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can have a significant impact on the results of the experiment.

Future Directions

There are several future directions for the use of methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate in scientific research. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Scientific Research Applications

Methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate has been extensively used in scientific research as a tool to study various biological processes. This compound has been shown to inhibit the activity of certain enzymes, which makes it useful for studying the biochemical pathways involved in these processes. Additionally, methyl 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate 4-chloro-2-[(2,4-dimethyl-3-furoyl)amino]benzoate has been used as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

methyl 4-chloro-2-[(2,4-dimethylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c1-8-7-21-9(2)13(8)14(18)17-12-6-10(16)4-5-11(12)15(19)20-3/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZYYBHBSMLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-{[(2,4-dimethylfuran-3-yl)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.